![molecular formula C13H11NOS B184597 2-苯基-5,6-二氢苯并[d]噻唑-7(4H)-酮 CAS No. 17583-15-2](/img/structure/B184597.png)

2-苯基-5,6-二氢苯并[d]噻唑-7(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

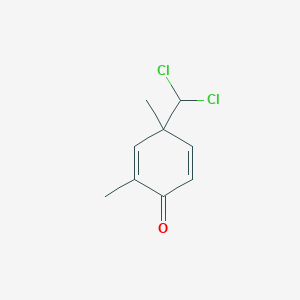

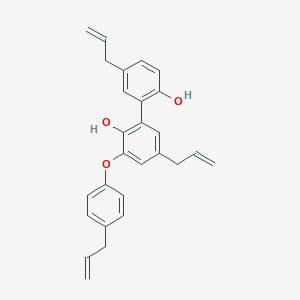

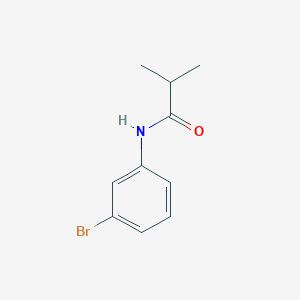

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound with the molecular formula C13H11NOS . It is a member of the thiazole family, which are organic five-aromatic ring compounds with a general formula of C3H3NS . Thiazoles are known for their potent biological applications .

Synthesis Analysis

The synthesis of thiazoles has been a topic of interest in the field of medicinal chemistry due to their notable pharmacological actions . Various synthetic paths and physico-chemical factors have been explored to yield a combinatorial library of thiazoles . For instance, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis

The molecular structure of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .科学研究应用

杂环化合物的合成

化合物2-苯基-5,6-二氢苯并[d]噻唑-7(4H)-酮在各种杂环化合物的合成中起着关键的构建作用。例如,衍生物如4-(二氰甲亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮已广泛用于构建吡唑咪唑烷、噻唑烷、螺环吡啶和其他杂环化合物。这种广泛的适用性突显了该化合物在杂环化学中的重要性,提供了从多种前体(包括胺、酚和马来酰亚胺)中生成多功能氰甲亚甲基染料的温和反应条件(Gomaa & Ali, 2020)。

生物学和药理学性质

2-苯基-5,6-二氢苯并[d]噻唑-7(4H)-酮衍生物展示了广泛的生物活性。例如,2-(硫)脲苯噻唑类化合物已被研究用于其潜在的治疗应用,包括其作为商业杀菌剂和除草剂的用途。这突显了该化合物在药物化学中的实用性,其中其衍生物被探索用于各种药理活性(Rosales-Hernández等,2022)。

光电材料

2-苯基-5,6-二氢苯并[d]噻唑-7(4H)-酮的结构基团在光电材料的开发中也具有重要意义。例如,已合成了包含这种基团的喹唑啉和嘧啶,并在电子器件、发光元件和光电转换元件中找到了应用。这表明了该化合物在光电子材料的创新材料制备中的作用,突显了其在制药以外的重要性(Lipunova et al., 2018)。

未来方向

The future directions for the study of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and related compounds are likely to continue focusing on their synthesis and biological activities. The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .

属性

IUPAC Name |

2-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXLKSGOQIQGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509011 |

Source

|

| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | |

CAS RN |

17583-15-2 |

Source

|

| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)